5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17710584
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2S |
|---|---|
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | 5-methyl-2-thiophen-2-ylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2S/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | VDBHPJJMKFHZSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrimidine ring substituted with:
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A methyl group at position 5
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A thiophene ring at position 2
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A carboxylic acid group at position 4
This arrangement creates three distinct pharmacophoric regions:
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Electron-rich thiophene moiety capable of π-π stacking interactions
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Pyrimidine core offering hydrogen-bonding sites via N1 and N3
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Carboxylic acid group enabling salt formation or coordination chemistry
Comparative analysis with analogs like 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8) reveals that methylation at position 5 significantly alters electron distribution, as evidenced by calculated HOMO-LUMO gaps (-5.2 eV vs. -5.8 eV in dihydroxy analogs) .
Synthesis and Optimization
Key Synthetic Routes
Three primary methods dominate the literature:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | EtOH reflux, 12 hr | 58–62 | ≥95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 6 hr | 71–75 | ≥98 |
| Microwave Synthesis | 150 W, 100°C, 30 min | 82–85 | ≥99 |
The microwave-assisted approach demonstrates superior efficiency, reducing reaction times by 80% compared to traditional methods .
Critical Reaction Parameters
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pH control: Optimal cyclization occurs at pH 6.5–7.0
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Solvent effects: DMF enhances thiophene coupling efficiency by 23% vs. THF
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Catalyst loading: 0.5 mol% Pd achieves complete conversion without side products
Physicochemical Properties
Experimental vs Predicted Data
| Property | Experimental Value | QSPR Prediction |
|---|---|---|
| LogP | 1.82 ± 0.03 | 1.79 |
| Water Solubility (mg/mL) | 4.1 (pH 7.4) | 3.9 |
| pKa | 3.1 (COOH) | 3.3 |
| Melting Point (°C) | 214–216 | 209 |
The compound exhibits pH-dependent solubility, with 92% dissolution at intestinal pH vs. 41% in gastric conditions .
Biological Activity Profile
Antioxidant Capacity
Radical scavenging assays suggest moderate activity:
| Assay Type | IC₅₀ (μM) | Relative Potency vs Ascorbic Acid |
|---|---|---|
| DPPH | 48.2 | 0.33× |
| ABTS | 32.7 | 0.41× |
| Superoxide | 112.4 | 0.18× |
Electron-donating groups (e.g., methyl) improve activity by stabilizing radical intermediates.
Computational Modeling Insights
Molecular Dynamics Simulations
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Target binding: Strong affinity (−9.8 kcal/mol) for E. coli dihydrofolate reductase
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Membrane permeability: Predicted Papp = 8.7 × 10⁻⁶ cm/s (Caco-2 model)
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Metabolic stability: 63% remaining after 60 min hepatic microsome incubation
Toxicity Predictions
| Endpoint | Prediction | Confidence |
|---|---|---|
| Ames mutagenicity | Negative | 0.91 |
| hERG inhibition | Low risk | 0.84 |
| Hepatotoxicity | Moderate | 0.67 |
The carboxylic acid group reduces CNS penetration (logBB = −1.2), minimizing neurotoxic potential .
Industrial Applications
Pharmaceutical Intermediates
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Key precursor for kinase inhibitors (73% yield in imatinib analogs)
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Chelating agent in metallodrug synthesis (Pt(II) complexes show 89% tumor growth inhibition)
Material Science Applications
| Property | Value | Application Potential |
|---|---|---|
| Band gap (eV) | 3.4 | Organic semiconductor |
| Thermal stability | Decomp. >300°C | High-temp coatings |
| Fluorescence λmax | 412 nm (Φ = 0.33) | OLED emitters |
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